Bromo-PEG5-CH2COOtBu
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Overview
Description
Bromo-PEG5-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is characterized by its bromo group, which serves as a reactive site for further chemical modifications, and a t-butyl ester group, which can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG5-CH2COOtBu typically involves the reaction of a PEG-based compound with a brominating agent. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the bromination process. The t-butyl ester group is introduced through esterification reactions, where t-butyl alcohol reacts with the carboxylic acid group of the PEG linker .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG5-CH2COOtBu undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Ester Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or acetonitrile.
Ester Hydrolysis: Acidic conditions, such as the use of hydrochloric acid or trifluoroacetic acid, are employed to deprotect the t-butyl ester group.
Major Products Formed
Nucleophilic Substitution: The major products are PEG linkers with various functional groups replacing the bromo group.
Ester Hydrolysis: The major product is the carboxylic acid derivative of the PEG linker.
Scientific Research Applications
Bromo-PEG5-CH2COOtBu has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including PROTACs.
Biology: In biological research, it is employed to create molecules that can selectively degrade target proteins, aiding in the study of protein function and regulation.
Medicine: The compound is used in the development of therapeutic agents, particularly in the field of targeted protein degradation.
Industry: It finds applications in the production of specialized polymers and materials with specific functional properties
Mechanism of Action
Bromo-PEG5-CH2COOtBu acts as a linker in PROTACs, which function by bringing a target protein and an E3 ubiquitin ligase into close proximity. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo group facilitates the attachment of the linker to the target protein, while the PEG chain provides flexibility and solubility to the PROTAC molecule .
Comparison with Similar Compounds
Similar Compounds
Bromo-PEG1-CH2CO2tBu: A shorter PEG linker with similar functional groups.
Bromo-PEG3-CH2COOtBu: A PEG linker with three ethylene glycol units.
Bromo-PEG7-CH2COOtBu: A longer PEG linker with seven ethylene glycol units.
Uniqueness
Bromo-PEG5-CH2COOtBu is unique due to its optimal chain length, which provides a balance between flexibility and solubility. This makes it particularly suitable for the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the molecule .
Properties
Molecular Formula |
C16H31BrO7 |
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Molecular Weight |
415.32 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C16H31BrO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14H2,1-3H3 |
InChI Key |
FRDVSXKSWNELHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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